Cobalt titanite green spinel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt titanite green spinel, also known as Pigment Green 50, is an inorganic pigment widely used in various industries. It is known for its stable green color, good color saturation, and transparency. The compound is primarily composed of cobalt and titanium oxides, forming a crystalline matrix of inverse spinel structure .

Métodos De Preparación

Cobalt titanite green spinel is typically prepared through high-temperature calcination. The process involves reacting cobalt (II) oxide and titanium (IV) oxide in varying amounts. These oxides are homogeneously and ionically interdiffused to form the crystalline matrix of inverse spinel . The specific manufacturing method may vary depending on the manufacturer and the specifications required .

Análisis De Reacciones Químicas

Cobalt titanite green spinel undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cobalt (II) oxide and titanium (IV) oxide. The major products formed from these reactions are stable green pigments with good color saturation and transparency .

Aplicaciones Científicas De Investigación

Cobalt titanite green spinel has a wide range of scientific research applications. In chemistry, it is used as a pigment in paints, inks, plastics, rubber, and textiles . In biology and medicine, spinel ferrites, including this compound, are used in cancer treatment, disease detection, magnetic resonance imaging, drug delivery, and release . In industry, it is used in the treatment of wastewater, creation of sensors, biosensors, transducers, and transformers .

Mecanismo De Acción

The mechanism of action of cobalt titanite green spinel involves the formation of a crystalline matrix of inverse spinel structure through high-temperature calcination. The cobalt and titanium oxides are homogeneously and ionically interdiffused, resulting in a stable green pigment with good color saturation and transparency .

Comparación Con Compuestos Similares

Cobalt titanite green spinel is unique due to its stable green color and good color saturation. Similar compounds include lithium cobalt titanate, which is used as an anode material for lithium-ion batteries , and cobalt (III) titanate, which has various applications in electronics, ceramics, and batteries . These compounds share similar structural properties but differ in their specific applications and chemical compositions.

Propiedades

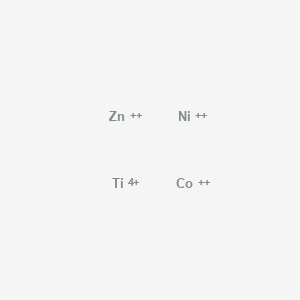

Número CAS |

68186-85-6 |

|---|---|

Fórmula molecular |

CoNiTiZn+10 |

Peso molecular |

230.9 g/mol |

Nombre IUPAC |

zinc;cobalt(2+);nickel(2+);titanium(4+) |

InChI |

InChI=1S/Co.Ni.Ti.Zn/q2*+2;+4;+2 |

Clave InChI |

JIFICPCESXKQAF-UHFFFAOYSA-N |

SMILES canónico |

[Ti+4].[Co+2].[Ni+2].[Zn+2] |

Descripción física |

Dry Powder Blue odorless powder; Insoluble in water; [BASF MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)